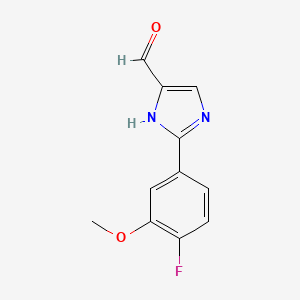
5-Nitrobenzofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrobenzofuran-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the benzofuran familyThe presence of a nitro group and an aldehyde group in the benzofuran ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzofuran-3-carbaldehyde typically involves the nitration of benzofuran derivatives followed by formylation. One common method is the electrophilic nitration of 3-unsubstituted benzofurans using nitric acid or nitrogen dioxide. The resulting 5-nitrobenzofuran can then be subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The key steps would include the controlled nitration of benzofuran derivatives and subsequent formylation under optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitrobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 5-Nitrobenzofuran-3-carboxylic acid
Reduction: 5-Aminobenzofuran-3-carbaldehyde
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Nitrobenzofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives and other heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 5-Nitrobenzofuran-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitrobenzofuran-2-carbaldehyde
- 5-Nitrobenzofuran-3-carboxylic acid
- 5-Aminobenzofuran-3-carbaldehyde
Uniqueness
5-Nitrobenzofuran-3-carbaldehyde is unique due to the specific positioning of the nitro and aldehyde groups on the benzofuran ring. This unique structure imparts distinct reactivity and biological activity compared to other benzofuran derivatives. For example, the presence of the nitro group at the 5-position and the aldehyde group at the 3-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H5NO4 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
5-nitro-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H5NO4/c11-4-6-5-14-9-2-1-7(10(12)13)3-8(6)9/h1-5H |
Clave InChI |
OBFFSXCJZHIOGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


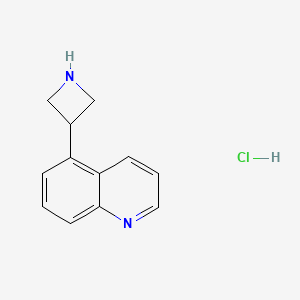
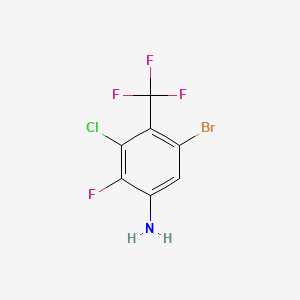


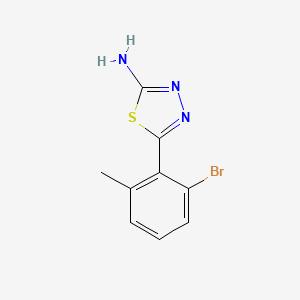

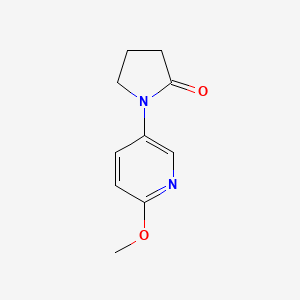
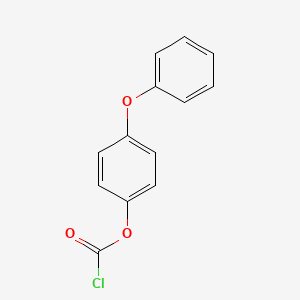
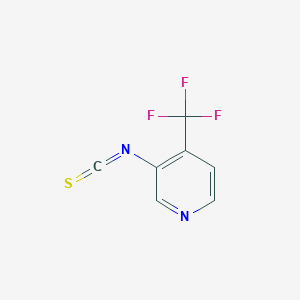
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
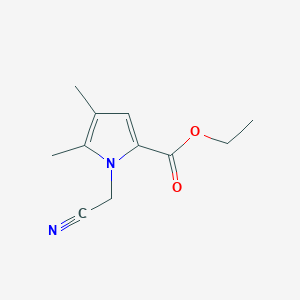

![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)
